molecular formula C9H16O3 B13163444 Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate

Cat. No.: B13163444
M. Wt: 172.22 g/mol
InChI Key: CZENWHMIDYSVKM-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peroxides or other oxidizing agents. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the opening of the oxirane ring and formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, reduction can produce alcohols, and substitution reactions can result in various substituted oxirane derivatives.

Scientific Research Applications

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and carboxylates.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to undergo polymerization and cross-linking reactions.

Mechanism of Action

The mechanism by which Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring and carboxylate ester group with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The carboxylate ester group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenyl-2-oxirane-2-carboxylate: Similar structure with a phenyl group instead of a dimethyl group.

    2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaenyl)oxirane: Another oxirane derivative with a more complex side chain.

Uniqueness

Methyl 3,3-dimethyl-2-(propan-2-YL)oxirane-2-carboxylate is unique due to its specific combination of an oxirane ring and a carboxylate ester group, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3,3-dimethyl-2-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C9H16O3/c1-6(2)9(7(10)11-5)8(3,4)12-9/h6H,1-5H3

InChI Key

CZENWHMIDYSVKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(O1)(C)C)C(=O)OC

Origin of Product

United States

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